4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a but-3-enoate moiety with an ethoxycarbonyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the ethoxycarbonyl group into the molecule, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(Dimethylamino)phenyl]-3-butenoate: Lacks the ethoxycarbonyl group.
4-[4-(Dimethylamino)phenyl]-3-(methoxycarbonyl)but-3-enoate: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-[4-(Dimethylamino)phenyl]-3-(propoxycarbonyl)but-3-enoate: Contains a propoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in 4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate imparts unique chemical properties, such as increased lipophilicity and altered reactivity, which can influence its behavior in chemical and biological systems .
Eigenschaften
CAS-Nummer |
112362-86-4 |
---|---|
Molekularformel |
C15H18NO4- |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]-3-ethoxycarbonylbut-3-enoate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(19)12(10-14(17)18)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4,10H2,1-3H3,(H,17,18)/p-1 |
InChI-Schlüssel |
OCBYWZOOUAOMTA-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.